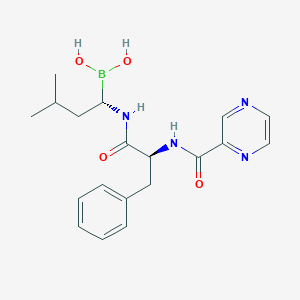

(1S,2S)-Bortezomib

Description

Properties

IUPAC Name |

[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647765 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132709-14-8 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-Bortezomib: A Technical Guide to the Inactive Stereoisomer of a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (1S,2S)-Bortezomib, an inactive stereoisomer of the potent and clinically significant proteasome inhibitor, Bortezomib (Velcade®). Understanding the stereochemical requirements for Bortezomib's biological activity is crucial for the design of novel therapeutics and for ensuring the stereochemical purity of the active pharmaceutical ingredient. This document outlines the comparative biological activity, relevant experimental protocols, and the underlying signaling pathways.

Introduction to Bortezomib and its Stereoisomers

Bortezomib, with the chemical name [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid, is a dipeptidyl boronic acid derivative that acts as a reversible inhibitor of the 26S proteasome.[1][2] Its primary therapeutic applications are in the treatment of multiple myeloma and mantle cell lymphoma.[3] The biological activity of Bortezomib is highly dependent on its stereochemistry. The clinically active form possesses the (1R,2S) configuration. In contrast, the (1S,2S) stereoisomer is considered to be biologically inactive.

A study on the structure-activity relationship of dipeptidyl boronate proteasome inhibitors has shown that changing the configuration at the boronic acid-bearing carbon from the R-isomer to the S-isomer results in a significant reduction in potency, and in some cases, complete inactivity.[4] This highlights the critical importance of the specific three-dimensional arrangement of atoms for effective binding to the threonine residue in the active site of the proteasome.

Comparative Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of Bortezomib and its inactive stereoisomer, this compound.

| Table 1: Proteasome Inhibitory Activity | |

| Compound | 20S Proteasome Inhibition (Ki) |

| (1R,2S)-Bortezomib | 0.6 nM[5] |

| This compound | Inactive or significantly reduced potency[4] |

| Table 2: Cellular Activity | ||

| Compound | Cell Line | IC50 (Cell Viability) |

| (1R,2S)-Bortezomib | HL-60 (Human promyelocytic leukemia) | < 10 nM[4] |

| U266 (Human multiple myeloma) | < 10 nM[4] | |

| This compound | Various | Inactive or significantly reduced potency[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings regarding the differential activity of Bortezomib stereoisomers.

Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.8

-

Fluorogenic Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Bortezomib stereoisomers (1R,2S) and (1S,2S)

-

DMSO (for compound dilution)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the Bortezomib stereoisomers in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add the diluted compounds to the respective wells.

-

Add the purified 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines (e.g., HL-60, U266)

-

Complete cell culture medium

-

Bortezomib stereoisomers (1R,2S) and (1S,2S)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the Bortezomib stereoisomers in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Bortezomib involves the inhibition of the ubiquitin-proteasome pathway, which leads to the stabilization of various proteins, including the inhibitor of NF-κB, IκBα. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.

Figure 1: Chemical structures of Bortezomib and its inactive stereoisomer.

Figure 2: Workflow for comparing the biological activity of Bortezomib stereoisomers.

Figure 3: Inhibition of the NF-κB signaling pathway by active Bortezomib.

Conclusion

The biological activity of Bortezomib is critically dependent on its stereochemistry, with the (1R,2S) isomer being the active proteasome inhibitor. The (1S,2S) stereoisomer is largely inactive, demonstrating the high degree of stereospecificity required for interaction with the proteasome's active site. This technical guide provides the foundational information for researchers in drug discovery and development to understand the structure-activity relationship of Bortezomib and to utilize appropriate experimental methodologies for the evaluation of proteasome inhibitors. The provided diagrams offer a clear visualization of the key concepts, from the molecular isomers to the cellular pathways they affect.

References

- 1. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bortezomib: proteasome inhibition as an effective anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Bortezomib

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Bortezomib, a first-in-class proteasome inhibitor. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

Bortezomib is a dipeptidyl boronic acid derivative. The active form of the drug is specifically the (1R,2S)-diastereomer. The user's request for "(1S,2S)-Bortezomib" refers to an enantiomer of Bortezomib. While the core chemical properties are largely identical, the biological activity can differ significantly between stereoisomers. This guide focuses on the well-characterized active Bortezomib.

The IUPAC name for the active isomer is [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid.[1][2] It is a derivative of L-phenylalanine.[1]

Key Identifiers:

Physicochemical Properties

Bortezomib is a white to off-white crystalline solid or powder.[1][2] Its physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 384.24 g/mol | [2][4][6] |

| Melting Point | 122-143 °C | [1][7][8][] |

| pKa (Strongest Acidic) | 8.64 - 9.66 | [7][8][10] |

| Aqueous Solubility | 0.52 - 0.59 mg/mL (in normal saline/water) | [10] |

| 3.3 - 3.8 mg/mL (in pH 2-6.5 buffer) | [1][7] | |

| Organic Solvent Solubility | DMSO: ~20-50 mg/mL (up to 100 mM) | [5][11] |

| Ethanol: Soluble (up to 90 mM) | [11] | |

| Methanol: Soluble | [8][][12] | |

| Chloroform: Slightly Soluble | [][12] | |

| Appearance | White to off-white crystalline solid/powder | [1][2][][11] |

Mechanism of Action: Proteasome Inhibition

Bortezomib is a potent, selective, and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[1][2][3][7] This inhibition is central to its anti-cancer activity.

The primary target of Bortezomib is the chymotrypsin-like activity of the β5 subunit of the 20S core of the proteasome.[7] The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with the active site threonine residue of the β5 subunit.[7][13][14][15]

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers several downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][7]

Signaling Pathways Affected by Bortezomib

One of the key pathways affected by Bortezomib is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][13][14][15] In many cancers, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and downregulating the expression of anti-apoptotic proteins.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Bortezomib are extensive and proprietary. However, a general overview of common laboratory procedures is provided below.

General Workflow for Assessing Bortezomib Activity

A typical workflow to evaluate the efficacy of Bortezomib in a cancer cell line involves treating the cells with the compound and then performing various assays to measure its effects on cell viability, proteasome activity, and specific signaling pathways.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for assessing the purity of a Bortezomib sample is reverse-phase HPLC.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Sample Preparation: The Bortezomib sample is dissolved in a suitable solvent, such as DMSO or a mixture of acetonitrile and water, to a known concentration.

This method allows for the separation of Bortezomib from potential impurities and degradation products, and the peak area can be used to quantify its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of Bortezomib.

-

Sample Preparation: A few milligrams of the Bortezomib sample are dissolved in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The resulting spectra are analyzed to ensure that the chemical shifts, splitting patterns, and integration values of the peaks correspond to the expected structure of Bortezomib.

Stability and Storage

Bortezomib is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[5] It is hygroscopic and sensitive to light.[8][12]

Reconstituted solutions of Bortezomib in DMSO or ethanol can be stored at -20°C for up to 3-6 months.[11] Aqueous solutions are less stable and it is recommended not to store them for more than one day.[5] Studies have shown that Bortezomib (2.5 mg/mL) in 0.9% sodium chloride is stable for 7 days when refrigerated (5 ± 3 °C) and protected from light, and for 24 hours at room temperature (20–30 °C) under light protection.[16][17] The pH of such solutions is typically around 5.2-5.4.[16]

References

- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Bortezomib | 179324-69-7 [chemicalbook.com]

- 4. Bortezomib [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Bortezomib CAS#: 179324-69-7 [m.chemicalbook.com]

- 10. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. echemi.com [echemi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | Bortezomib Enantiomer | DC Chemicals [dcchemicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of (1S,2S)-Bortezomib for research

An In-Depth Technical Guide to the Synthesis and Purification of (1S,2S)-Bortezomib for Research Applications

Introduction

Bortezomib, marketed under the trade name Velcade®, is a first-in-class therapeutic agent that functions as a potent and reversible inhibitor of the 26S proteasome.[1] It is an N-acylated dipeptide analogue of phenylalanyl-leucine where the C-terminal carboxylic acid is replaced by a boronic acid.[2] This unique boronic acid moiety is crucial for its biological activity, as it forms a stable tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome.[3] Bortezomib is primarily used in the treatment of multiple myeloma and mantle cell lymphoma.[4][5] By inhibiting the proteasome, Bortezomib disrupts the degradation of ubiquitinated proteins, which in turn affects various cellular processes, including cell cycle progression, cell signaling, and apoptosis, ultimately leading to cancer cell death.[1][4][6]

The molecular structure of Bortezomib possesses two chiral centers, making it a single stereoisomer with the specific (1R)-3-Methyl-1-[(2S)-3-phenyl-2-[(pyrazinylcarbonyl)amino]propanoyl]amino]butyl]boronic acid configuration.[2] The precise stereochemical control during its synthesis is paramount to ensure the therapeutic efficacy of the final active pharmaceutical ingredient (API).[4] In its solid, anhydrous state, Bortezomib exists as a stable trimeric boroxine (anhydride), which hydrolyzes to the active monomeric boronic acid form in the presence of water.[1][2][7]

This technical guide provides a detailed overview of the synthesis and purification of the specific (1S,2S) stereoisomer of Bortezomib, intended for researchers, scientists, and professionals in drug development. It covers a convergent synthetic approach, purification methodologies, and detailed experimental protocols.

Convergent Synthesis of this compound

A convergent synthesis strategy is an efficient method for preparing Bortezomib. This approach involves the synthesis of key fragments of the molecule which are then coupled together. This method has been shown to be shorter, higher in yield, and offers better atom economy compared to sequential approaches.[1] The synthesis can be conceptually divided into the preparation of three key structural units: pyrazinoyl, L-phenylalanyl, and L-boronoleucine.[1]

The stereochemistry of the α-aminoboronic acid is established using a chiral auxiliary, (1S,2S,3R,5S)-(+)-2,3-Pinanediol, derived from alpha-pinene.[1][4] This chiral director is critical for the stereoselective synthesis of the L-boronoleucine unit.[1]

The overall synthesis workflow involves the coupling of an N-protected L-phenylalanine with a chiral boronate ester, followed by deprotection and subsequent coupling with pyrazine-2-carboxylic acid. The final step involves the removal of the chiral auxiliary to yield Bortezomib.

Purification of this compound

The purification of crude Bortezomib is a critical step to ensure high purity and to remove diastereomeric and enantiomeric impurities that may have formed during synthesis.[7][8] A combination of techniques including crystallization, slurry washing, and chromatography is often employed.

1. Crystallization and Slurry Purification: Crude Bortezomib anhydride can be purified effectively by recrystallization from solvents like ethyl acetate.[1] A highly effective method for achieving purity greater than 99.7% is through a slurry purification process.[2] This involves stirring the crude solid in a specific solvent mixture, such as acetonitrile and isopropanol (e.g., in a 15:1 volume ratio), which allows for the dissolution of impurities while the desired product remains a solid.[2]

2. pH-Mediated Extraction: An alternative purification strategy involves pH manipulation. The crude Bortezomib is dissolved in water by adjusting the pH to a basic range (8-11) with a lye solution. This aqueous layer is then washed with an organic solvent to remove water-insoluble impurities. Subsequently, the pH of the aqueous layer is adjusted to an acidic range (4-6), and the product is extracted into an organic solvent, leaving water-soluble impurities behind. The final product is then crystallized from the organic phase.[9]

3. Chiral High-Performance Liquid Chromatography (HPLC): For the analytical and preparative separation of Bortezomib from its optical isomers, normal-phase chiral HPLC is the method of choice.[8][10] Amylose-based chiral stationary phases, such as Chiralpak AD-H or Chiral Pak ID-3, have proven effective.[8][11] The mobile phase typically consists of a mixture of n-hexane or n-heptane with alcohol modifiers like ethanol and isopropanol.[10][11]

Quantitative Data Summary

The efficiency of the synthesis and purification processes can be evaluated by the yield and purity of the product at various stages.

Table 1: Synthesis and Purification Yield and Purity Data

| Step | Product | Yield | Purity (HPLC) | Reference |

| Condensation & Deprotection | Pinanediol ester of bortezomib | - | 97% (diastereomeric excess) | [1] |

| Final Deprotection | Crude Bortezomib (trimeric form 2) | - | ~96.0% | [2] |

| Slurry Purification | Bortezomib Anhydride Form C | 77-82% | >99.7% | [2] |

| pH-Mediated Purification | Pure Bortezomib | >80% | >99.85% | [9] |

| Solid-Phase Synthesis | Bortezomib | 54% (overall, 7 steps) | - | [12] |

Table 2: Chiral HPLC Conditions for Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Chiralpak AD-H (5 µm, 4.6 x 250 mm) | Amylase tris (3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-hexane/ethanol/2-propanol/methanol/TFA (82:8:8:2:0.5, v/v) | n-hexane-isopropanol-ethanol (86:6:8, v/v) |

| Flow Rate | 0.8 mL/min | 0.6 mL/min |

| Column Temperature | 35°C | 30°C |

| Detection | UV at 270 nm | Not Specified |

| Reference | [8] | [10] |

Experimental Protocols

Protocol 1: Convergent Synthesis of Bortezomib Pinanediol Ester (Compound 9)[1]

-

Boc Deprotection: The Boc-protected dipeptide (compound 7) is treated with hydrochloric acid to yield the dipeptide salt (compound 8).

-

Coupling: To a solution of the dipeptide salt (compound 8) in an appropriate solvent, add pyrazine-2-carboxylic acid.

-

Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude Bortezomib pinanediol ester (compound 9). This product can be purified further by silica gel chromatography if necessary.

Protocol 2: Deprotection to form Bortezomib Anhydride (Compound 2)[1]

-

Dissolve the Bortezomib pinanediol ester (compound 9) (13.12 mmol) in methanol (0.5 L).

-

To this solution, add hexane (0.5 L) and 1 N hydrochloric acid (290 mL) while stirring to create a biphasic mixture.

-

Cool the mixture to 10°C and add isobutylboronic acid (235 mmol).

-

Stir the mixture vigorously at room temperature for approximately 17 hours.

-

Separate the layers. Wash the methanolic layer with hexane (3 x 0.1 L).

-

The combined hexane layers, containing the recovered pinanediol chiral auxiliary, can be processed separately.

-

The methanolic layer containing the product is further processed. After an appropriate workup (basification and extraction), the crude Bortezomib is obtained.

-

Crystallize the crude product from a suitable solvent like ethyl acetate to yield pure Bortezomib as its trimeric anhydride (compound 2).

Protocol 3: Slurry Purification of Crude Bortezomib Anhydride[2]

-

Take crude Bortezomib anhydride (e.g., 96.0% HPLC purity).

-

Add a solvent mixture of acetonitrile (MeCN) and isopropanol (i-PrOH) in a 15:1 volume/volume ratio.

-

Stir the resulting slurry at approximately 25°C for about 4 hours.

-

Filter the solid product.

-

Wash the filter cake with a small amount of the cold solvent mixture.

-

Dry the solid under vacuum at 35°C overnight to yield high-purity Bortezomib anhydride (>99.7% HPLC purity).

Mechanism of Action: Proteasome Inhibition

Bortezomib exerts its anti-cancer effects by targeting the ubiquitin-proteasome pathway, which is essential for the degradation of over 80% of intracellular proteins.[13] In cancer cells, particularly multiple myeloma cells which produce large quantities of proteins, this pathway is highly active. Bortezomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[14][15] This inhibition prevents the degradation of pro-apoptotic factors and the key cell cycle regulator, NF-κB. The accumulation of these proteins disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis.[5][15]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. CN103450331B - A kind of process for purification of bortezomib - Google Patents [patents.google.com]

- 10. Separation of Bortezomib and Its Optical Isomers on Amylose Chiral Stationary Phase by NP-HPLC [chinjmap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 14. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Stereochemistry in the Biological Activity of Bortezomib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[2][3][4] By disrupting this pathway, Bortezomib leads to the accumulation of regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2] The Bortezomib molecule is a dipeptide boronic acid derivative with two chiral centers, giving rise to four possible stereoisomers: (1R, 2S), (1S, 2R), (1S, 2S), and (1R, 2R). As with many chiral drugs, the specific three-dimensional arrangement of atoms is critical to its biological activity, with one stereoisomer often exhibiting significantly higher potency than the others.[5] This technical guide delves into the pivotal role of stereoisomers in the activity of Bortezomib, presenting key quantitative data, detailed experimental protocols for assessing stereoisomer activity, and visualizations of the relevant signaling pathways.

The Decisive Impact of Stereochemistry on Proteasome Inhibition

One such study on a novel dipeptidyl boronic acid proteasome inhibitor demonstrated a 36-fold difference in activity between its enantiomers. This highlights the stringent stereospecific requirements of the proteasome's active site. The data from this study, which serves as a strong surrogate for understanding the stereochemical importance for Bortezomib, is summarized below.

| Stereoisomer | 20S Proteasome IC50 (nM) | Relative Potency |

| Isomer A (structure analogous to active Bortezomib) | 9.6 | ~36x more potent |

| Isomer B (diastereomer of Isomer A) | >350 | - |

Table 1: Comparison of 20S Proteasome Inhibitory Activity of Diastereomeric Boronic Acid Analogs. This table illustrates the significant difference in inhibitory concentration (IC50) between two stereoisomers of a Bortezomib analog, underscoring the critical role of stereochemistry in drug-target interaction.

The profound difference in activity is attributed to the precise fit of the active stereoisomer into the N-terminal threonine residue of the β5 subunit of the 20S proteasome, the primary target of Bortezomib.[1][2] This interaction is highly dependent on the correct spatial orientation of the boronic acid moiety and the adjacent amino acid side chains.

Experimental Protocols

To discern the biological activity of different Bortezomib stereoisomers, two key types of experiments are essential: proteasome inhibition assays and cell viability assays.

20S Proteasome Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the 20S proteasome.

Principle: A fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. In the presence of active proteasomes, the substrate is cleaved, releasing a fluorescent molecule (AMC), which can be quantified. An inhibitor will reduce the rate of fluorescent product formation.

Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Bortezomib stereoisomers (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the Bortezomib stereoisomers in assay buffer.

-

In a 96-well plate, add 2 µg of purified 20S proteasome to each well.

-

Add the different concentrations of the Bortezomib stereoisomers to the wells. Include a vehicle control (DMSO) and a positive control (known proteasome inhibitor).

-

Incubate the plate at 37°C for 2 hours.

-

Add the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours at 37°C.[3]

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each stereoisomer.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the Bortezomib stereoisomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., RPMI-8226 multiple myeloma cells)

-

Complete cell culture medium

-

Bortezomib stereoisomers (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[7]

-

96-well clear cell culture plates

-

Spectrophotometric plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the Bortezomib stereoisomers in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the stereoisomers. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the inhibitor concentration and determine the IC50 value for each stereoisomer.

Signaling Pathways and Experimental Workflow

The inhibition of the proteasome by the active stereoisomer of Bortezomib triggers a cascade of downstream signaling events, primarily affecting the NF-κB pathway. The experimental workflow to determine the differential activity of the stereoisomers is also a logical sequence of steps.

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.

Caption: Experimental workflow for evaluating the biological activity of Bortezomib stereoisomers.

Conclusion

The stereochemistry of Bortezomib is not a trivial molecular feature but a fundamental determinant of its potent and selective anti-cancer activity. The precise three-dimensional arrangement of its chiral centers dictates its ability to effectively bind to and inhibit the 20S proteasome. As evidenced by studies on analogous compounds, even subtle changes in stereochemistry can lead to a dramatic loss of potency. This underscores the critical importance of stereocontrol in the synthesis and development of Bortezomib and other targeted therapies. For researchers and drug development professionals, a thorough understanding and characterization of the stereoisomers of a drug candidate are paramount to ensuring the selection of the most efficacious and safe therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for such investigations.

References

- 1. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Inactivity of (1S,2S)-Bortezomib: A Stereochemical Perspective on Proteasome Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bortezomib, a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation. Its therapeutic efficacy, particularly in the treatment of multiple myeloma, is critically dependent on its specific stereochemistry. The clinically approved and active form of the drug is the (1R,2R)-isomer. Conversely, its diastereomer, (1S,2S)-Bortezomib, is largely inactive. This guide delves into the molecular mechanisms underpinning the stereospecificity of Bortezomib's interaction with the proteasome, providing a comprehensive explanation for the inaction of the (1S,2S)-isomer. We will explore the structural basis for this difference, present available quantitative data for the active isomer, detail relevant experimental protocols for assessing proteasome inhibition, and visualize the key signaling pathways affected by active Bortezomib.

Introduction: The Ubiquitin-Proteasome System and the Role of Bortezomib

The ubiquitin-proteasome system (UPS) is a crucial cellular machinery responsible for the targeted degradation of most intracellular proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a large, multi-catalytic complex. It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrate proteins.

Bortezomib [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid] is the first-in-class proteasome inhibitor approved for cancer therapy. It functions as a reversible inhibitor of the chymotrypsin-like activity of the proteasome, primarily by targeting the β5 subunit of the 20S core particle. The boron atom in Bortezomib's structure is essential for its inhibitory activity, as it forms a stable tetrahedral intermediate with the active site threonine residue of the β5 subunit.

The Critical Role of Stereochemistry: Why this compound is Inactive

The biological activity of dipeptidyl boronic acid proteasome inhibitors, including Bortezomib, is highly dependent on their stereochemical configuration. The specific three-dimensional arrangement of the chiral centers in the molecule dictates its ability to fit into the active site of the proteasome and form the crucial covalent bond with the catalytic threonine residue.

Studies on various dipeptidyl boronate inhibitors have demonstrated that altering the stereochemistry from the R-configuration to the S-configuration at the boronic acid-containing residue significantly diminishes or completely abolishes the inhibitory potency. This strongly suggests that the spatial orientation of the substituents around the chiral centers is critical for optimal binding and inhibition.

Quantitative Analysis of Active (1R,2R)-Bortezomib

To understand the potency of the active isomer, this section summarizes key quantitative data for (1R,2R)-Bortezomib.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition Constant (Ki) | 0.6 nM | 20S Proteasome | |

| IC50 (Proteasome Inhibition) | 7 nM | Average across 60 cancer cell lines | [1] |

| IC50 (Cell Viability) | 3-20 nM | Various multiple myeloma cell lines | |

| IC50 (Cell Viability) | 100 nM (24h), 20 nM (48h) | PC-3 (Prostate Cancer) | [1] |

Experimental Protocols

Proteasome Activity Assay (Fluorometric)

This protocol outlines a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors cocktails excluding proteasome inhibitors)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., Bortezomib as a positive control)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest cells.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysate.

-

-

Assay Setup:

-

Dilute cell lysates to a consistent protein concentration in assay buffer.

-

In a 96-well plate, add the diluted cell lysate to appropriate wells.

-

Include wells for a blank (assay buffer only) and a positive control (e.g., purified 20S proteasome).

-

To test inhibitors, pre-incubate the lysate with various concentrations of the test compound or Bortezomib for a specified time (e.g., 30 minutes) at 37°C.

-

-

Reaction Initiation and Measurement:

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Normalize the activity to the protein concentration.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT/WST-1)

This protocol describes a colorimetric assay to assess the effect of Bortezomib isomers on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear microplates

-

(1R,2R)-Bortezomib and this compound

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader (absorbance at ~570 nm for MTT, ~450 nm for WST-1)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (1R,2R)-Bortezomib and this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

-

Assay Development:

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time (e.g., 2-4 hours for MTT, 1-2 hours for WST-1) to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by Bortezomib

Bortezomib-mediated proteasome inhibition leads to the dysregulation of several key signaling pathways, contributing to its anti-cancer effects.

Caption: Bortezomib inhibits the NF-κB signaling pathway.

Caption: Bortezomib induces ER stress leading to apoptosis.

Experimental Workflow

Caption: Workflow for comparing the activity of Bortezomib isomers.

Conclusion

The therapeutic efficacy of Bortezomib is intrinsically linked to its (1R,2R) stereochemical configuration, which allows for precise and potent inhibition of the 20S proteasome's chymotrypsin-like activity. The diastereomer, this compound, is rendered inactive due to an unfavorable stereochemistry that prevents its effective binding to the proteasome's active site. This stereospecificity highlights the highly structured and selective nature of the enzyme-inhibitor interaction. While direct quantitative comparisons of the inactive isomer are scarce in the literature, the principles of stereochemistry in drug design and the body of evidence from related compounds provide a clear rationale for its lack of biological activity. Understanding these fundamental mechanisms is crucial for the rational design of next-generation proteasome inhibitors with improved efficacy and specificity.

References

A Technical Deep Dive into the Stereospecific Biological Activity of Bortezomib: (1S,2S) vs. (1R) configurations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action hinges on the highly specific and reversible inhibition of the 26S proteasome, a critical cellular complex responsible for protein degradation. This inhibition disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis in cancerous cells. The chemical structure of Bortezomib, a dipeptidyl boronic acid, possesses chiral centers, giving rise to multiple stereoisomers. This technical guide provides a comprehensive analysis of the profound impact of stereochemistry on the biological activity of Bortezomib, with a specific focus on the comparison between the clinically approved (1R)-Bortezomib and its diastereomer, (1S,2S)-Bortezomib.

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining its interaction with biological targets such as enzymes and receptors. In the case of Bortezomib, the specific spatial orientation of its constituent groups dictates its binding affinity and inhibitory potency against the 20S proteasome's catalytic β5 subunit, which exhibits chymotrypsin-like activity.

The clinically utilized and biologically active form of Bortezomib is specifically the [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid. This precise (1R,2S) configuration is essential for its potent anti-cancer effects. Studies on the synthesis and biological evaluation of Bortezomib stereoisomers have consistently demonstrated that alterations in the stereochemistry at these chiral centers lead to a dramatic loss of biological activity. Specifically, the activity evaluation of stereoisomers has shown that changing the R-isomers to S-isomers greatly reduces the potency and can even lead to inactivity[1]. This high degree of stereoselectivity underscores the precise molecular recognition required for effective proteasome inhibition. While direct quantitative data for the (1S,2S) diastereomer is scarce in publicly available literature, likely due to its pronounced lack of activity, studies on analogous compounds have shown significant disparities in potency between stereoisomers. For instance, a novel analog of Bortezomib demonstrated a 36-fold higher activity for one of its enantiomers compared to its isomer[2].

Quantitative Analysis of (1R)-Bortezomib Activity

The following tables summarize the quantitative data for the biologically active (1R)-Bortezomib, showcasing its potent inhibitory and cytotoxic effects.

Table 1: In Vitro Proteasome Inhibitory Activity of (1R)-Bortezomib

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Chymotrypsin-like activity) | 3-20 nM | Multiple Myeloma cell lines | |

| IC50 (Chymotrypsin-like activity) | 27.3 nM | A549 (Lung Cancer) | [2][3] |

| IC50 (Chymotrypsin-like activity) | 42.0 nM | PC3 (Prostate Cancer) | [2][3] |

Table 2: In Vitro Cytotoxicity of (1R)-Bortezomib

| Cell Line | Cancer Type | IC50 | Reference |

| SKBR3 | Breast Cancer | 5 nM | [4] |

| MDA-MB468 | Breast Cancer | 5 nM | [4] |

| MDA-MB231 | Breast Cancer | 7 nM | [4] |

| MCF7 | Breast Cancer | 100 nM | [4] |

| MDA-MB453 | Breast Cancer | 100 nM | [4] |

| BT474 | Breast Cancer | 1 µM | [4] |

| 595, 589, 638 | Mouse Myeloma | 22-32 nM | [5] |

Experimental Protocols

20S Proteasome Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of Bortezomib stereoisomers on the catalytic activity of the proteasome.

Objective: To quantify the inhibition of the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Bortezomib stereoisomers (1R,2S) and (1S,2S) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a serial dilution of the Bortezomib stereoisomers in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the 20S proteasome to each well.

-

Add the diluted Bortezomib stereoisomers to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of Bortezomib stereoisomers on cancer cell lines.

Objective: To determine the concentration of Bortezomib stereoisomers that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma, breast cancer)

-

Complete cell culture medium

-

Bortezomib stereoisomers (1R,2S) and (1S,2S) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometric plate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the Bortezomib stereoisomers in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by (1R)-Bortezomib

The potent biological activity of (1R)-Bortezomib stems from its ability to disrupt multiple intracellular signaling pathways critical for cancer cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to apoptosis. Bortezomib was initially thought to exert its anti-cancer effects by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB. However, further studies have revealed a more complex interaction, where Bortezomib can, under certain conditions, also induce NF-κB activation[6][7][8]. Despite this complexity, the overall effect of proteasome inhibition by Bortezomib is a disruption of the delicate balance of NF-κB signaling, contributing to apoptosis.

Unfolded Protein Response (UPR)

Cancer cells, particularly multiple myeloma cells, are characterized by high rates of protein synthesis and secretion, placing a significant burden on the endoplasmic reticulum (ER). The Unfolded Protein Response (UPR) is a cellular stress response pathway that is activated by the accumulation of unfolded or misfolded proteins in the ER. Bortezomib-mediated proteasome inhibition leads to a massive buildup of these proteins, overwhelming the UPR machinery and triggering a terminal UPR that culminates in apoptosis[9][10][11][12][13].

Apoptosis Pathway

The culmination of Bortezomib's disruption of cellular signaling is the induction of apoptosis, or programmed cell death. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-3, -8, and -9), and the upregulation of pro-apoptotic proteins like NOXA[14][15][16][17][18].

Conclusion

The biological activity of Bortezomib is exquisitely dependent on its stereochemistry. The (1R,2S) configuration is the sole active diastereomer, potently inhibiting the 20S proteasome and inducing cytotoxicity in a range of cancer cell lines. In stark contrast, the (1S,2S) diastereomer and other stereoisomers are reported to be significantly less active or inactive. This high degree of stereospecificity highlights the precise molecular interactions required for effective proteasome inhibition. The therapeutic efficacy of (1R)-Bortezomib is a consequence of its ability to disrupt multiple, interconnected signaling pathways, including the NF-κB pathway, the Unfolded Protein Response, and ultimately, the induction of apoptosis. A thorough understanding of these structure-activity relationships and the downstream signaling consequences is crucial for the rational design of next-generation proteasome inhibitors and for optimizing their clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bortezomib induces caspase-dependent apoptosis in Hodgkin lymphoma cell lines and is associated with reduced c-FLIP expression: a gene expression profiling study with implications for potential combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Proteasome Inhibitor: A Technical Guide to the Discovery and History of Bortezomib and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the discovery, history, mechanism of action, and synthesis of Bortezomib, a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma. The document includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and synthetic workflows.

Executive Summary

Bortezomib (formerly known as PS-341) is a modified dipeptidyl boronic acid that acts as a potent, specific, and reversible inhibitor of the 26S proteasome. Its development marked a pivotal moment in oncology, validating the ubiquitin-proteasome system as a therapeutic target. This guide traces its journey from initial synthesis in 1995 to its landmark FDA approvals. It details the critical role of stereochemistry in its biological activity by examining its isomers and provides technical protocols for its synthesis and biological evaluation.

Discovery and History: From Academic Insight to Clinical Triumph

The story of Bortezomib begins with fundamental research into the cellular machinery of protein degradation.

-

1993-1994: The Foundation

-

Building on decades of research into the proteasome, Professor Alfred Goldberg and his colleagues at Harvard Medical School sought to develop inhibitors to prevent the breakdown of proteins, initially targeting muscle atrophy.[1]

-

In 1993, they founded the company Myogenics to commercialize this research.[2] The company later shifted its focus from muscle wasting to inflammation and cancer, renaming itself ProScript.[2][3]

-

-

1995: The Synthesis of PS-341

-

1999-2003: Clinical Development and FDA Approval

-

After ProScript was acquired by LeukoSite, which was then acquired by Millennium Pharmaceuticals in 1999, the development of PS-341 was accelerated.[3][4][8]

-

The first clinical trials began in 1998.[2]

-

On May 13, 2003, based on the results of the SUMMIT Phase II trial, the U.S. Food and Drug Administration (FDA) granted accelerated approval for Bortezomib (marketed as Velcade®) for the treatment of multiple myeloma patients who had received at least two prior therapies.[3][8][9] This was a remarkably rapid journey from first human dose to approval.[9]

-

-

Subsequent Approvals and Expanded Use:

-

2005: Approved for patients with multiple myeloma who had received at least one prior therapy.[8]

-

2008: Approved for the initial treatment of patients with multiple myeloma.[8]

-

2014: Approved for the retreatment of adults with multiple myeloma and for treatment-naïve patients with mantle cell lymphoma.[8][10]

-

2024: A ready-to-use formulation of Bortezomib was approved for medical use in the United States.[8]

-

Bortezomib and its Isomers: The Critical Role of Stereochemistry

Bortezomib has two stereogenic centers, one at the L-phenylalanine residue and one at the L-boronoleucine residue. The specific stereochemistry is crucial for its biological activity.

-

Bortezomib: N-((S)-1-(((R)-1-(dihydroxyboranyl)-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.

-

epi-Bortezomib: During the coupling of the N-pyrazinecarbonyl-L-phenylalanine and the L-boronoleucine fragments, partial racemization of the L-phenylalanine's stereogenic center can occur, leading to the formation of a diastereomer known as epi-bortezomib (containing D-phenylalanine).[11]

-

Oxidative Degradation Products: Bortezomib can undergo oxidative deboronation, where the B-C bond is cleaved and replaced with a hydroxyl group. This process, which is also a primary biotransformation pathway in humans, results in two epimeric alcohol impurities.[11]

Mechanism of Action: Targeting the Proteasome and NF-κB Pathway

Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[12][13]

-

Proteasome Inhibition: The boronic acid moiety of Bortezomib forms a stable, yet reversible, covalent bond with the active site threonine hydroxyl group in the β5-subunit of the 20S core of the proteasome.[12] This specifically inhibits the chymotrypsin-like activity of the proteasome.[4][12]

-

Disruption of Protein Homeostasis: By blocking the proteasome, Bortezomib prevents the degradation of numerous regulatory proteins. This leads to an accumulation of misfolded and unfolded proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can induce apoptosis.[14]

-

Inhibition of the NF-κB Signaling Pathway: A key consequence of proteasome inhibition is the stabilization of the inhibitor of NF-κB, IκB.[15] Normally, IκB is degraded by the proteasome, which allows the transcription factor NF-κB to translocate to the nucleus and activate genes involved in cell survival, proliferation, and inflammation.[15][16] By preventing IκB degradation, Bortezomib sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling and making cancer cells more susceptible to apoptosis.[15][17]

Signaling Pathway Diagram

Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and blocking NF-κB nuclear translocation.

Quantitative Data

Bortezomib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and assay conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A549 | Lung Cancer | 27.3 | [8] |

| PC-3 | Prostate Cancer | 42.0 | [8] |

| PC-3 (Parental) | Prostate Cancer | 32.8 | [18] |

| PC-3 (Resistant) | Prostate Cancer | 346 | [18] |

| HL-60 | Leukemia | < 10 | [11] |

| U266 | Multiple Myeloma | < 10 | [11] |

| RPMI 8226 | Multiple Myeloma | ~5 | [6] |

| OPM-2 | Multiple Myeloma | Most Sensitive (Value NR) | |

| IM-9 | Multiple Myeloma | Most Resistant (Value NR) | |

| NCI 60-cell panel | Various | 7 (average) | [10] |

NR: Not Reported as a specific value in the abstract.

Experimental Protocols

Convergent Synthesis of Bortezomib and epi-Bortezomib

This protocol outlines a convergent synthesis approach, which is generally higher in yield and has better atom economy compared to linear synthesis. The key steps involve the preparation of two fragments followed by their condensation.

Caption: Workflow for the convergent synthesis of Bortezomib and its D-Phe epimer (epi-Bortezomib).

Protocol 1: Synthesis of N-pyrazinecarbonyl-D-phenylalanine (epi-Bortezomib precursor, Compound 6) [11]

-

Silylation: Suspend D-phenylalanine in dichloromethane (DCM). Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir until the solution becomes clear.

-

Activation: In a separate flask, react pyrazinecarboxylic acid with N,N'-carbonyldiimidazole (CDI) in DCM to form the pyrazinecarboxylic acid imidazolide.

-

Coupling: Add the silylated D-phenylalanine solution to the activated pyrazinecarboxylic acid imidazolide solution. Stir at room temperature.

-

Work-up: Perform an aqueous work-up. The product, N-pyrazinecarbonyl-D-phenylalanine, can be isolated by precipitation and filtration.

Protocol 2: Fragment Condensation to form Pinanediol Ester of epi-Bortezomib (Compound 8) [11]

-

Reaction Setup: Suspend N-pyrazinecarbonyl-D-phenylalanine (from Protocol 1), (1S,2S,3R,5S)-pinanediol-1-ammonium-3-methylbutane-1-boronate trifluoroacetate (Amine Fragment 7), and TBTU in DCM under an argon atmosphere.

-

Cooling: Cool the suspension to -5 °C.

-

Base Addition: Add a solution of diisopropylethylamine (DIPEA) in DCM dropwise over 2 hours, maintaining the temperature at -5 °C.

-

Reaction: Stir the mixture at -5 °C for 1 hour, then allow it to warm to room temperature and stir until the solution is clear.

-

Purification: Wash the solution sequentially with water, 10% aqueous K2CO3, 10% aqueous citric acid, and finally deionized water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the pinanediol ester of epi-bortezomib.

Protocol 3: Deprotection to form epi-Bortezomib (Compound 3) [11][12]

-

Reaction Setup: Dissolve the pinanediol ester of epi-bortezomib (from Protocol 2) in methanol. Add an equal volume of hexane and 1N hydrochloric acid to create a biphasic mixture.

-

Transesterification: Cool the mixture to 10 °C and add isobutylboronic acid. Stir vigorously at room temperature for 17-24 hours.

-

Separation: Separate the aqueous methanol and hexane layers. Wash the methanol layer with additional hexane.

-

Isolation: Concentrate the methanol layer under vacuum. The resulting crude product is dissolved in ethyl acetate.

-

Crystallization: Cool the ethyl acetate solution to induce crystallization of epi-bortezomib, which is typically isolated as its trimeric boronic anhydride (boroxine).

Biological Activity Assays

Protocol 4: Proteasome Activity Assay (Fluorometric)

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT) by mechanical disruption (e.g., passing through a 29G needle).

-

Clarification: Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4 °C to pellet cell debris.

-

Assay Preparation: In a microplate, mix cell extracts with an assay buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). Prepare parallel wells with varying concentrations of Bortezomib.

-

Measurement: Measure the fluorescence (e.g., 380 nm excitation, 460 nm emission) kinetically at 37 °C for 30-60 minutes in a microplate reader.

-

Analysis: Calculate the rate of substrate cleavage. Proteasome activity is proportional to the rate of increase in fluorescence. Determine the concentration of Bortezomib that inhibits 50% of the activity (IC50).

Protocol 5: Cell Viability (MTT) Assay for IC50 Determination

-

Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Drug Treatment: Treat the cells with a serial dilution of Bortezomib (e.g., from 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490-570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Conclusion

The development of Bortezomib is a landmark achievement in targeted cancer therapy, demonstrating the viability of the ubiquitin-proteasome system as a drug target. Its discovery was the culmination of academic research, biotech innovation, and pharmaceutical development. The molecule's specific stereochemistry is paramount to its function, and its mechanism of action via proteasome and NF-κB inhibition provides a powerful tool against hematological malignancies. The protocols and data presented herein offer a comprehensive technical resource for scientists and researchers working in the field of drug discovery and cancer biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bortezomib before and after high‐dose therapy in transplant‐eligible patients with newly diagnosed multiple myeloma: Long‐term overall survival after more than 10 years of follow‐up from the phase III HOVON‐65/GMMG‐HD4 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 7. Investigation of drug-drug interaction potential of bortezomib in vivo in female Sprague-Dawley rats and in vitro in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bortezomib Inhibits Open Configurations of the 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

CAS number and molecular weight of (1S,2S)-Bortezomib

This guide provides comprehensive technical information on (1S,2S)-Bortezomib, an enantiomer of the potent proteasome inhibitor Bortezomib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.

Physicochemical Properties

This compound is a specific stereoisomer of the drug Bortezomib. The physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1132709-14-8[1][2] |

| Molecular Formula | C₁₉H₂₅BN₄O₄ |

| Molecular Weight | 384.24 g/mol [3][][5] |

Note: The widely studied and clinically approved form of Bortezomib has the CAS number 179324-69-7.[][5][6][7]

Mechanism of Action: Proteasome Inhibition

Bortezomib, in its clinically utilized form, is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[5] This inhibition is primarily achieved through the interaction of the boronic acid moiety of Bortezomib with the threonine residue in the active site of the β5 subunit of the 20S proteasome core.[1][2] This targeted inhibition of the chymotrypsin-like activity of the proteasome disrupts the normal degradation of intracellular proteins, leading to a cascade of downstream effects.[7]

The accumulation of misfolded and regulatory proteins due to proteasome inhibition disrupts cell cycle progression, induces apoptosis, and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[1][2]

Signaling Pathway of Bortezomib-Induced Apoptosis

Caption: Bortezomib-induced apoptotic signaling pathway.

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxic effects of this compound on a cancer cell line.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human multiple myeloma (MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (clinically used Bortezomib).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for Cell Viability

References

Commercial Suppliers of Research-Grade (1S,2S)-Bortezomib: A Technical Guide

For researchers, scientists, and drug development professionals, sourcing high-quality, research-grade (1S,2S)-Bortezomib is critical for obtaining reliable and reproducible results. This guide provides an in-depth overview of prominent commercial suppliers, their product specifications, and general protocols for its use in a laboratory setting. This compound is the enantiomer of the potent and selective proteasome inhibitor, Bortezomib.[1][2] Bortezomib is a cornerstone tool in cancer research, known for its ability to disrupt the cell cycle, induce apoptosis, and inhibit the NF-κB signaling pathway by targeting the 26S proteasome.[1][2][3]

Supplier and Product Specifications

The following tables summarize the quantitative data for research-grade Bortezomib and its (1S,2S) enantiomer from various commercial suppliers. This information is crucial for comparing products and ensuring they meet the specific requirements of your experimental design.

Table 1: General Product Specifications for Bortezomib

| Supplier | Product Name/Synonym | Catalog No. | Purity | Molecular Weight ( g/mol ) | Formula | CAS Number |

| R&D Systems | Bortezomib | 7282 | ≥98% | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| AdooQ Bioscience | Bortezomib (Velcade) | A10137 | >99% (HPLC) | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| MilliporeSigma (Calbiochem) | Bortezomib | 504314 | ≥98% (LC/MS) | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| MyBioSource | Bortezomib, Small Molecule | MBS808033 | >98% | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| Sigma-Aldrich | Bortezomib | 5.04314 | ≥98% (LC/MS) | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| BPS Bioscience | Bortezomib | 27028 | 98% by TLC NMR | 384.25 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| Cell Signaling Technology | Bortezomib | #2204 | Not Specified | 384.24 | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

Table 2: Product Specifications for this compound

| Supplier | Product Name | Catalog No. | Purity | Molecular Weight ( g/mol ) | Formula | CAS Number |

| DC Chemicals | This compound | DC9748 | Not Specified | 384.24 | C₁₉H₂₅BN₄O₄ | 1132709-14-8 |

| MedChemExpress | This compound | HY-10252A | Not Specified | 384.24 | C₁₉H₂₅BN₄O₄ | 1132709-14-8 |

| GlpBio | This compound | GC10381 | >96.00% | 384.24 | C₁₉H₂₅BN₄O₄ | 1132709-14-8 |

Table 3: Solubility and Storage Conditions

| Supplier | Solubility | Storage Temperature | Stability |

| R&D Systems | DMSO: up to 50 mg/mL, Ethanol: up to 10 mg/mL | -20°C | Not Specified |

| MedChemExpress | DMSO, PEG300, Tween-80, Saline, Corn Oil[2] | -80°C or -20°C[2] | 6 months at -80°C, 1 month at -20°C in solution.[2] |

| Sigma-Aldrich | DMSO: 100 mg/mL, Ethanol: 2 mg/mL (with sonication) | -20°C | Not Specified |

| BPS Bioscience | DMSO: up to 50 mg/mL, Ethanol: up to 35 mg/mL[4] | -20°C[4] | Powder stable for 2 years. Solutions in DMSO or ethanol stable for up to 3 months at -20°C.[4] |

| Cell Signaling Technology | DMSO and Ethanol: 200 mg/mL[3] | -20°C, desiccated and protected from light[3] | Lyophilized powder stable for 24 months. Solution stable for 3 months.[3] |

| DC Chemicals | DMSO | -20°C (powder, 2 years), -80°C (in DMSO, 6 months)[1] | Powder stable for 2 years. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[1] |

Experimental Protocols

1. Preparation of Stock Solutions